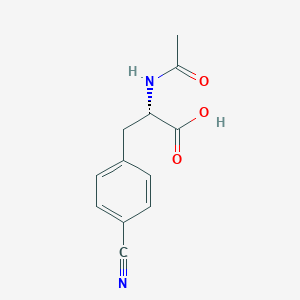

(S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

Description

BenchChem offers high-quality (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-(4-cyanophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-2-4-10(7-13)5-3-9/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWBMXJTGJAWTL-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454706 |

Source

|

| Record name | 4-cyano-N-acetylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193270-06-3 |

Source

|

| Record name | 4-cyano-N-acetylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Dual-Faceted Probe: A Technical Whitepaper on (S)-2-Acetamido-3-(4-cyanophenyl)propanoic Acid in Biophysics and Drug Development

Executive Summary

In the rapidly evolving fields of structural biology and drug development, non-canonical amino acids (ncAAs) have emerged as indispensable tools for interrogating protein dynamics, folding kinetics, and ligand-receptor interactions. Among these, (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid —commonly referred to as N-Acetyl-p-cyano-L-phenylalanine (N-Ac-pCNPhe-OH) —stands out as a premier dual-faceted spectroscopic model compound [1].

Unlike the free amino acid, the N-acetylated derivative is specifically engineered to eliminate the zwitterionic charges of the alpha-amine. This structural modification perfectly mimics the electrostatic environment of a peptide backbone, making it the gold-standard small-molecule reference for calibrating the infrared (IR) and fluorescent properties of p-cyanophenylalanine incorporated into synthetic peptides or recombinant proteins.

Physicochemical Profiling

Understanding the baseline chemical and physical properties of (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid is critical for its downstream application in solvent-dependent spectroscopic studies. The cyano group (–C≡N) acts as an exquisite environmental sensor, while the aromatic phenyl ring serves as an independent fluorophore.

Table 1: Chemical and Physical Properties

| Property | Value / Description |

| IUPAC Name | (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid |

| Common Name | N-Acetyl-4-cyano-L-phenylalanine |

| CAS Number | 146664-08-6 [3] |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Molecular Weight | 232.24 g/mol [3] |

| Absorbance Max ( λmax ) | ~240 nm (ε ≈ 850 M⁻¹cm⁻¹), ~280 nm |

| Emission Max ( λem ) | 290 – 295 nm (Solvent dependent) [2] |

| IR Nitrile Stretch ( νCN ) | ~2220 – 2230 cm⁻¹ (Transparent window) |

The Biophysical Rationale: Causality Behind the Probe

The utility of (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid relies on two distinct quantum mechanical phenomena: the Vibrational Stark Effect and Fluorescence Resonance Energy Transfer (FRET).

Infrared (IR) Vibrational Reporter

The nitrile (–C≡N) stretching frequency absorbs in the 2200–2230 cm⁻¹ region. This is known as the "transparent window" of biological systems because no naturally occurring protein vibrations (such as Amide I or Amide II bands) absorb in this range. The exact frequency of the nitrile stretch is highly sensitive to local electric fields and hydrogen bonding via the Vibrational Stark Effect. By utilizing the N-acetylated form, researchers can isolate the solvent's effect on the cyano group without interference from the localized electric field of a free alpha-amine [4].

Fluorescence and Side-Chain Quenching

While native state fluorescence of p-cyanophenylalanine is robust in water (quantum yield ~0.11), it is highly sensitive to its microenvironment. The fluorescence can be effectively quenched by specific amino acid side chains—most notably Tyrosine (Tyr), Tryptophan (Trp), and Selenomethionine (MSe)—through FRET or photoinduced electron transfer (PET) [1, 4]. Excitation at 240 nm allows for selective excitation of the pCNPhe moiety even in the presence of other aromatic residues.

FRET and quenching pathways of p-cyanophenylalanine upon 240 nm excitation.

Self-Validating Experimental Methodologies

To ensure trustworthy and reproducible data, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent artifacts such as aggregation or inner-filter effects.

Protocol 1: Spectroscopic Calibration in Solvent Systems

Objective: Establish a baseline correlation between solvent polarity/hydrogen-bonding capacity and the spectroscopic output of (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid.

Causality & Rationale: We use the N-acetylated form rather than the free amino acid to mimic the electrostatic neutrality of a peptide bond. Solvents of varying Kamlet-Taft parameters (α, β, π*) are used to map the hydrogen-bonding dependency of the fluorescence quantum yield [4].

Step-by-Step Workflow:

-

Stock Preparation: Dissolve 2.32 mg of (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid in 1 mL of anhydrous DMSO to create a 10 mM stock. Validation: Ensure complete dissolution by sonicating for 2 minutes; the solution must be optically clear.

-

Dilution: Dilute the stock 1:1000 into the target solvent (e.g., water, methanol, dioxane) to achieve a 10 µM working concentration.

-

UV-Vis Validation (Crucial Step): Measure the absorbance spectrum from 200 to 400 nm.

-

Self-Validation: The absorbance at 240 nm should be ~0.0085 (based on ε ≈ 850 M⁻¹cm⁻¹). Check the baseline at 320–400 nm; any absorbance >0.002 indicates aggregation or light scattering, requiring re-filtration through a 0.22 µm PTFE filter.

-

-

Fluorescence Acquisition: Transfer the validated solution to a 10 mm pathlength quartz cuvette. Excite at 240 nm and record emission from 250 to 350 nm.

-

FTIR Acquisition: For IR measurements, a higher concentration (1–5 mM) is required. Place the sample between two Calcium Fluoride (CaF₂) windows separated by a 50 µm Teflon spacer. Rationale: CaF₂ is used because standard glass or quartz strongly absorbs mid-IR radiation, which would obscure the 2220 cm⁻¹ signal.

Self-validating workflow for spectroscopic calibration of N-Ac-pCNPhe-OH.

Protocol 2: Intermolecular Quenching Assay via FRET

Objective: Determine the Stern-Volmer quenching constant ( KSV ) of (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid by a model quencher (e.g., free Tyrosine) [2].

Causality & Rationale: Understanding the exact quenching efficiency is necessary for interpreting structural data when pCNPhe is incorporated into a protein. If the native state fluorescence of a pCNPhe-tagged protein is unexpectedly low, it is often due to effective quenching via FRET to nearby Tyrosine side-chains rather than solvent sequestration [1].

Step-by-Step Workflow:

-

Prepare a 10 µM solution of (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid in 50 mM Phosphate Buffer (pH 7.4).

-

Prepare a titrant solution containing 10 µM of the probe plus 10 mM L-Tyrosine in the same buffer. Rationale: Including the probe in the titrant ensures that the concentration of the fluorophore remains perfectly constant during the titration, eliminating dilution artifacts.

-

Iteratively spike the titrant into the probe solution, measuring the fluorescence emission at 290 nm (excitation at 240 nm) after each addition.

-

Plot F0/F (Initial Fluorescence / Quenched Fluorescence) versus the concentration of Tyrosine. The slope of this linear regression yields the Stern-Volmer constant ( KSV ).

Conclusion

(S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid is far more than a simple synthetic intermediate. By neutralizing the electrostatic interference of the alpha-amine, it serves as an impeccable model for peptide-bound p-cyanophenylalanine. Whether mapping the hydration status of a binding pocket via FTIR or tracking real-time protein folding kinetics via fluorescence quenching, rigorous physicochemical calibration using this compound is the foundational step for high-fidelity biophysical assays.

References

-

Interpretation of p-Cyanophenylalanine Fluorescence in Proteins in Terms of Solvent Exposure and Contribution of Side-Chain Quenchers: A Combined Fluorescence, IR and Molecular Dynamics Study Biochemistry (ACS Publications) URL:[Link]

-

Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation National Institutes of Health (NIH / PMC) URL:[Link]

-

Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine ResearchGate URL:[Link]

Structural Insights into (S)-2-Acetamido-3-(4-cyanophenyl)propanoic Acid: A Technical Guide to X-ray Crystallographic Analysis

This guide provides a comprehensive technical overview of the methodologies and expected structural features for the X-ray crystallographic analysis of (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid, a key building block in medicinal chemistry and materials science. While a deposited crystal structure for this specific molecule is not publicly available in the Cambridge Structural Database (CSD), this document outlines a robust, field-proven workflow for its determination and analysis.[1][2][3] By examining the crystallographic behavior of analogous compounds, we can predict and understand the critical intermolecular interactions that govern its solid-state architecture.

Introduction: The Significance of Structural Analysis

(S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid, also known as N-acetyl-4-cyano-L-phenylalanine, is a non-canonical amino acid derivative. The presence of a cyano group on the phenyl ring introduces unique electronic and steric properties, making it a valuable component in the design of novel therapeutics and functional materials.[4][5] Understanding its three-dimensional structure is paramount for:

-

Drug Development: Elucidating the precise conformation and intermolecular interactions is crucial for designing inhibitors and pharmacologically active molecules that bind to specific protein targets.

-

Materials Science: The cyano and acetamido groups are known to direct crystal packing through specific, non-covalent interactions, influencing the material's physical properties.[6][7][8][9]

-

Crystal Engineering: Predicting and controlling the solid-state assembly of molecules is a fundamental goal of crystal engineering, and this molecule presents an interesting case study in the interplay of hydrogen bonding and π-interactions.

This guide will detail the experimental pathway to obtaining a single-crystal X-ray structure and provide an expert analysis of the anticipated structural motifs based on extensive data from related compounds.

Experimental Workflow for Structural Determination

The successful elucidation of a small molecule crystal structure is a systematic process that begins with material synthesis and culminates in a refined 3D model of the molecule within the crystal lattice.

Synthesis and Purification

The target compound can be synthesized via the acetylation of (S)-2-amino-3-(4-cyanophenyl)propanoic acid. A standard and effective method involves the use of acetic anhydride in an appropriate solvent.

Protocol for Synthesis:

-

Dissolve (S)-2-amino-3-(4-cyanophenyl)propanoic acid in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the addition of cold water.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain high-purity crystals for analysis.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. Several techniques should be employed in parallel to maximize the chances of success.

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., chloroform, ethyl acetate, or a mixture) in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution of the compound on a coverslip or a pedestal and seal it over a reservoir containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, promoting crystallization.

-

Cooling: Slowly cool a saturated solution of the compound.

The choice of solvents is critical and may require extensive screening.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a diffractometer for X-ray diffraction analysis.

Data Collection Parameters:

| Parameter | Typical Value/Setting |

| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Temperature | 100 K (to minimize thermal motion) |

| Detector | CCD or CMOS area detector |

| Data Collection Strategy | ω-scans and φ-scans to cover the reciprocal space |

| Data Processing Software | CrysAlisPro, SAINT, or equivalent |

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

Caption: Workflow for X-ray crystal structure solution and refinement.

The structure is typically solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are usually located in the difference Fourier map and refined isotropically or placed in calculated positions.

Predicted Structural Features and Intermolecular Interactions

Based on the known crystal chemistry of N-acetylated amino acids and compounds containing cyanophenyl groups, we can predict the key structural features of (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid.

Molecular Conformation

The molecule possesses several rotatable bonds, leading to conformational flexibility. The final conformation in the solid state will be a balance between intramolecular steric effects and the optimization of intermolecular interactions. The amide bond is expected to be in the more stable trans conformation.

Dominant Intermolecular Interactions: Hydrogen Bonding

The primary drivers of the crystal packing are expected to be the robust hydrogen bonds formed by the carboxylic acid and acetamido groups.

-

Carboxylic Acid Dimer: Carboxylic acids frequently form centrosymmetric dimers via strong O-H···O hydrogen bonds.

-

Acetamido Chain/Dimer: The acetamido group provides a classic N-H donor and a C=O acceptor, often leading to the formation of chains or dimers through N-H···O hydrogen bonds.[10][11][12] In many N-acetylated amino acids, these interactions lead to the formation of extended, zigzag-shaped strands in the crystal lattice.[13]

Caption: Key predicted intermolecular interactions driving crystal packing.

The Role of the Cyanophenyl Group

The cyanophenyl moiety is expected to play a crucial role in the three-dimensional organization of the crystal structure.

-

C-H···N Hydrogen Bonds: The nitrogen atom of the cyano group is a potential hydrogen bond acceptor and can interact with acidic C-H donors from neighboring molecules, further stabilizing the crystal lattice.[14][15]

-

π-π Stacking: The electron-deficient nature of the cyanophenyl ring can promote π-π stacking interactions with adjacent rings, either in a face-to-face or offset arrangement.

-

Other Interactions: The cyano group can also participate in other non-covalent interactions, such as dipole-dipole interactions, which will influence the overall packing efficiency.[7]

Conclusion

The structural analysis of (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid via X-ray crystallography provides invaluable information for its application in drug discovery and materials science. Although a published structure is not yet available, this guide outlines a comprehensive and robust methodology for its determination. Based on the principles of crystal engineering and data from analogous structures, it is predicted that the solid-state architecture of this molecule will be governed by a network of strong N-H···O and O-H···O hydrogen bonds, likely forming extended chains or dimers. These primary structures will then be organized in three dimensions through weaker C-H···N interactions and potential π-π stacking of the cyanophenyl rings. The elucidation of this structure would be a valuable contribution to the field, providing a deeper understanding of the interplay of functional groups in directing molecular assembly.

References

- Karamertzanis, P. G., & Price, S. L. (2006). Accurate molecular structures and hydrogen bonding in two polymorphs of ortho-acetamidobenzamide by single-crystal neutron diffraction. Acta Crystallographica Section B: Structural Science, 62(5), 926-936.

- Buttar, D., et al. (1998). Conformational polymorphism in ortho-acetamidobenzamide. Journal of the Chemical Society, Perkin Transactions 2, (1), 7-12.

- van der Veken, P., et al. (2022). Crystal structure analysis of N-acetylated proline and ring size analogs. Journal of Peptide Science, 28(12), e3453.

- Groom, C. R., et al. (2016). The Cambridge Structural Database.

- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.

- Desiraju, G. R. (2011). Crystal engineering: a holistic view.

- Wang, J., & colleagues. (2021). The role of nitrile groups in protein–ligand interactions. Journal of Medicinal Chemistry, 64(21), 15591-15610.

- Desiraju, G. R., & Harlow, R. L. (1989). Cyano-halogen interactions and their role in the crystal structures of the 4-halobenzonitriles. Journal of the American Chemical Society, 111(17), 6757-6764.

-

PubChem. (L)-4-Cyanophenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

- Wang, Y., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 27(25), 8969.

- Desiraju, G. R. (1997). Supramolecular Synthons in Crystal Engineering. 3. Solid State Architecture and Synthon Robustness in Some 2,3-Dicyano-5,6-dichloro-1,4-dialkoxybenzenes 1. Crystal Growth & Design, 1(1), 83-86.

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). Retrieved from [Link]

-

re3data.org. (2026, February 03). Cambridge Structural Database. Retrieved from [Link]

-

University of A Coruña. CSD (Cambridge Structural Database). Retrieved from [Link]

- Bhattarai, A., et al. (2023). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide.

-

CCDC. Access Structures. Retrieved from [Link]

- Wouters, J. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M958.

- Brewer, S. H., et al. (2020). Structures of 4-cyano-l-phenylalanine (pCNF) and 4-ethynyl-l-phenylalanine (pECF) containing superfolder green fluorescent protein. Protein Science, 29(4), 1036-1043.

-

PubChem. (-)-N-Acetylphenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Cambridge Structural Database | re3data.org [re3data.org]

- 2. View of Cambridge Structural Database (WebCSD) | Issues in Science and Technology Librarianship [journals.library.ualberta.ca]

- 3. CSD (Cambridge Structural Database) [udc.es]

- 4. researchgate.net [researchgate.net]

- 5. (L)-4-Cyanophenylalanine | C10H10N2O2 | CID 1501865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. research-collection.ethz.ch [research-collection.ethz.ch]

- 14. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Topic: Synthesis Pathways and Precursors for (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid, also known as N-acetyl-4-cyano-L-phenylalanine, is a non-canonical amino acid derivative of significant interest in biochemical and pharmaceutical research. Its unique structure, featuring a nitrile group on the phenyl ring, allows it to serve as a powerful infrared (IR) vibrational probe for studying local protein environments and dynamics.[1][2] The cyano group's distinct vibrational frequency is highly sensitive to its immediate surroundings, providing high-resolution insights into protein structure, folding, and interactions.[1][3] Furthermore, as a bespoke building block, it is valuable in the synthesis of novel peptides and complex pharmaceutical agents where the cyano moiety can act as a reactive handle or a key pharmacophoric element.[4][5]

This guide provides a comprehensive overview of the primary synthetic strategies for accessing this molecule. We will delve into two core pathways for constructing the chiral backbone of the precursor, 4-cyano-L-phenylalanine (pCNPhe), and conclude with the final N-acetylation step. The discussion is grounded in field-proven methodologies, explaining the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Part 1: Asymmetric Synthesis of the 4-Cyano-L-phenylalanine (pCNPhe) Core

The most critical step in the synthesis is the establishment of the (S)-stereocenter. Modern asymmetric catalysis offers a highly efficient and elegant solution for this challenge, providing high enantiomeric purity without the need for classical resolution techniques.

Pathway A: Chiral Phase-Transfer Catalyzed Asymmetric Alkylation

This state-of-the-art approach constructs the chiral center through the asymmetric alkylation of a glycine-derived Schiff base. The use of a chiral phase-transfer catalyst (PTC) is central to this strategy, as it shepherds the nucleophile into the organic phase and creates a chiral environment to direct the approach of the electrophile.

Causality and Experimental Rationale: The choice of a glycine imine (a Schiff base) serves to activate the α-proton, making it sufficiently acidic for deprotonation under basic conditions to form a nucleophilic enolate. The bulky diphenylmethylene protecting group also provides steric influence. The phase-transfer catalyst, specifically a derivative of the Cinchona alkaloid family like the (R)-Marvoka catalyst, forms a chiral ion pair with the enolate. This complex then reacts with the alkylating agent, 4-cyanobenzyl bromide, with the catalyst sterically blocking one face of the enolate, leading to a highly enantioselective alkylation.[1] This method is advantageous due to its high efficiency, excellent stereocontrol, and scalability, achieving an impressive 87% overall yield for pCNPhe without requiring chromatographic purification.[1][2]

Experimental Protocol: Asymmetric Synthesis of pCNPhe

Step 1: Asymmetric Alkylation

-

To a 500-mL round-bottom flask cooled in an ice bath, add a stock solution of (R)-Marvoka catalyst in CH₂Cl₂ (e.g., 3.0 x 10⁻³ M, 0.050 mol%).

-

Add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), toluene, and a 50% aqueous KOH solution.

-

To this vigorously stirred biphasic mixture, add 4-cyanobenzyl bromide (approx. 1.2 eq).

-

Allow the reaction to stir at ambient temperature overnight.

-

Following the reaction, perform an extractive workup to isolate the organic phase containing the product, 4-Cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester.[1]

Step 2: Acidic Deprotection

-

Dissolve the crude product from Step 1 in dichloromethane (DCM).

-

Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution while stirring.

-

Stir the mixture at ambient temperature for 24 hours to ensure complete removal of both the diphenylmethylene (imine) and tert-butyl (ester) protecting groups.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between diethyl ether and 3M HCl. The desired amino acid hydrochloride salt will move to the aqueous layer.

-

Wash the aqueous layer with additional diethyl ether to remove organic impurities.

-

Concentrate the aqueous layer to yield 4-Cyano-L-phenylalanine hydrochloride as a white powder.[1]

Data Summary: Asymmetric Synthesis Pathway

| Step | Product | Yield | Purity/Enantioselectivity | Reference |

|---|

| 1 & 2 | 4-Cyano-L-phenylalanine hydrochloride | 87% (overall) | High enantiomeric purity, no chromatography required |[1][2] |

Diagram: Asymmetric Phase-Transfer Catalysis Workflow

Caption: Workflow for the enantioselective synthesis of pCNPhe.

Part 2: Synthesis via Functional Group Interconversion

An alternative and more classical approach involves starting with a readily available chiral amino acid and performing a chemical transformation on the aromatic side chain. The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including the cyano group.[6]

Pathway B: Sandmeyer Reaction from a Phenylalanine Precursor

This strategy typically begins with (S)-4-nitrophenylalanine. The synthesis involves protection of the core amino acid, reduction of the nitro group, diazotization, and finally the copper-catalyzed cyanation.

Causality and Experimental Rationale: This route leverages the "chiral pool"—using a naturally available chiral molecule as the starting point. The amino and carboxyl groups must first be protected (e.g., as N-formyl and methyl ester, respectively) to prevent them from interfering with subsequent reactions.[7] The aromatic nitro group is a versatile precursor that can be cleanly reduced to an amine via catalytic hydrogenation. This aromatic amine is the substrate for the Sandmeyer reaction, a radical-nucleophilic aromatic substitution.[6] It is converted into a diazonium salt with nitrous acid (generated in situ from NaNO₂ and HCl), which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[7][8] This method, while multi-stepped, is robust and relies on well-established, high-yielding reactions.

Experimental Protocol: Sandmeyer-based Synthesis of pCNPhe

Step 1: Protection of (S)-4-Nitrophenylalanine

-

Protect the amino and carboxylic acid groups of the starting material. A patent describes a procedure using formic acid and acetic anhydride to form the N-formyl derivative, followed by esterification.[7]

Step 2: Reduction of the Nitro Group

-

Suspend the protected nitrophenylalanine derivative in a suitable solvent (e.g., water).

-

Add a hydrogenation catalyst, such as Palladium on Carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until hydrogen uptake ceases. This selectively reduces the aromatic nitro group to an amine.

-

Filter off the catalyst to obtain a solution of the protected (S)-4-aminophenylalanine derivative.[7]

Step 3: Sandmeyer Cyanation

-

Cool the aqueous solution of the amine from Step 2 to 0-5 °C.

-

Add HCl, followed by the dropwise addition of an aqueous solution of sodium nitrite (NaNO₂) to form the aryl diazonium salt in situ.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) or another suitable cyanide source.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction to warm to room temperature or heat gently to ensure completion.

-

Perform an extractive workup to isolate the protected (S)-4-cyanophenylalanine derivative.[7]

Step 4: Deprotection

-

Hydrolyze the protecting groups (e.g., N-formyl and methyl ester) under acidic or basic conditions to yield the final product, (S)-4-cyanophenylalanine.

Diagram: Sandmeyer Reaction Pathway

Caption: Synthesis of pCNPhe via functional group interconversion.

Part 3: Final N-Acetylation

The final step in the synthesis is the straightforward N-acetylation of the primary amine of (S)-4-cyanophenylalanine. This is a robust and high-yielding transformation.

Causality and Experimental Rationale: N-acylation is a fundamental reaction that converts an amine into an amide. Acetic anhydride is the most common and efficient acetylating agent for this purpose.[9] The reaction mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which then collapses, expelling acetate as a leaving group.[10] The reaction is often performed in the presence of a base (like pyridine or sodium acetate) to neutralize the acetic acid byproduct, driving the reaction to completion. Alternatively, under neat or solvent-free conditions, the reaction can proceed efficiently, offering a more eco-friendly "green" chemistry approach.[9]

Experimental Protocol: N-Acetylation of (S)-4-cyanophenylalanine

-

Suspend or dissolve (S)-4-cyanophenylalanine (1.0 eq) in a suitable solvent. Common choices include water with a base, or pyridine (which acts as both solvent and base).

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add acetic anhydride (1.1–1.2 eq) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform a suitable workup. If using pyridine, the mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with 1 M HCl to remove the pyridine, followed by washes with saturated sodium bicarbonate and brine.

-

The final product, (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid, can be purified by recrystallization.

Diagram: N-Acetylation Reaction

Caption: The final N-acetylation step to yield the target molecule.

Conclusion

The synthesis of (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid is readily achievable through well-defined chemical pathways. The choice of strategy depends on the specific needs of the laboratory, including precursor availability, desired scale, and equipment.

-

Pathway A (Asymmetric Catalysis) represents the more modern and highly efficient route, delivering the chiral core in high yield and excellent enantiomeric purity directly. It is ideal for researchers seeking a streamlined and scalable synthesis.[1]

-

Pathway B (Sandmeyer Reaction) offers a classic and reliable alternative that relies on functional group manipulation of a chiral pool starting material. While involving more steps, it utilizes fundamental and well-understood organic reactions.[7]

Both routes converge on the (S)-4-cyanophenylalanine intermediate, which can be cleanly converted to the final N-acetylated product. This guide provides the foundational knowledge and procedural basis for researchers to confidently synthesize this valuable compound for advanced applications in chemical biology and drug discovery.

References

-

Tucker, M. J., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. The Journal of Physical Chemistry B. Available at: [Link]

-

Haenni, A.L., & Chapeville, F. (1966). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Biochimica et Biophysica Acta. Available at: [Link]

-

Evans, D. A., et al. (1998). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Enantiomer. Available at: [Link]

-

Amblard, F., et al. N-Terminus Acetylation Protocol. CDN. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

-

Boumoud, T., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Katritzky, A. R., et al. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Arkivoc. Available at: [Link]

-

Tucker, M. J., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. PubMed. Available at: [Link]

-

Clarke, M. L., et al. (2023). Fluorescent α-amino acids via Heck–Matsuda reactions of phenylalanine-derived arenediazonium salts. RSC Publishing. Available at: [Link]

- Alcaraz, L., et al. (2003). Process for the preparation of 4-hetero-substituted phenylalanine derivatives. Google Patents (WO2003068725A2).

-

Wang, D. (2016). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). ResearchGate. Available at: [Link]

-

Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

-

Li, X., et al. (2022). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Chemical Science. Available at: [Link]

-

J&K Scientific LLC. (n.d.). Fmoc-4-cyano-L-phenylalanine. Available at: [Link]

-

Pandey, P. (2024). Named reactions (Sandmeyer and Ullmann reaction). Slideshare. Available at: [Link]

-

Li, X., et al. (2022). Asymmetric Synthesis of N-N Axially Chiral Compounds via Organocatalytic Atroposelective N-Acylation. ResearchGate. Available at: [Link]

-

Forró, E., & Fülöp, F. (2007). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). L-4-Cyanophenylalanine: A Versatile Tool in Protein Engineering and Bioconjugation. Available at: [Link]

Sources

- 1. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. WO2003068725A2 - Process for the preparation of 4-hetero-substituted phenylalanine derivatives - Google Patents [patents.google.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

A Technical Guide to the Thermodynamic Stability of (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid in Aqueous Solutions

Executive Summary

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of the novel drug candidate, (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid, in aqueous solutions. The chemical stability of a drug substance is a critical attribute that influences its safety, efficacy, and shelf-life.[1] This document outlines the theoretical degradation pathways based on the molecule's functional groups, details a robust experimental design for forced degradation studies in accordance with ICH guidelines, presents a validated stability-indicating analytical methodology, and provides a framework for data analysis. The protocols and insights herein are designed for researchers, scientists, and drug development professionals to establish the intrinsic stability profile of the molecule, a mandatory step for regulatory submissions and for guiding formulation development.[1][2]

Introduction: The Imperative of Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. Stability testing provides crucial evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, pH, and light.[3] For (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid, an N-acetylated amino acid derivative, understanding its behavior in aqueous solutions is fundamental for developing a safe, stable, and effective liquid dosage form or for predicting its stability during manufacturing processes.

Forced degradation, or stress testing, is an indispensable tool in this evaluation. By subjecting the drug substance to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[1][4] This information is foundational for the development and validation of a stability-indicating analytical method—a method that can accurately quantify the drug substance in the presence of its degradants.[5][6] This guide serves as a self-validating system, explaining the causality behind each experimental choice to ensure a scientifically sound stability assessment.

Physicochemical Profile of (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

A foundational understanding of the molecule's properties is essential for designing a meaningful stability study.

| Property | Value (Predicted/Reported) | Implication for Stability |

| Molecular Formula | C12H12N2O3 | - |

| Molecular Weight | 232.24 g/mol | - |

| pKa (Carboxylic Acid) | ~3.41 (Predicted)[7] | The molecule's charge state and solubility will be highly pH-dependent. Near its pKa, it will be most susceptible to pH-catalyzed reactions. |

| Key Functional Groups | Carboxylic Acid, Amide (Acetamido), Nitrile (Cyanophenyl) | Each group presents a potential site for hydrolytic or oxidative degradation. |

| Appearance | White to off-white powder | Physical changes (color, clarity of solution) can be an initial indicator of degradation. |

Theoretical Degradation Pathways

The structure of (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid contains three primary functional groups susceptible to degradation in aqueous media: an amide, a carboxylic acid, and a benzonitrile.

-

Amide Hydrolysis: The acetamido group can undergo hydrolysis, particularly under strong acidic or basic conditions, to yield (S)-2-amino-3-(4-cyanophenyl)propanoic acid and acetic acid.[8][9] While amides are generally more stable than esters, this pathway is a primary concern over a long shelf-life or under harsh pH conditions.[10]

-

Nitrile Hydrolysis: The cyanophenyl group is susceptible to hydrolysis. Under acidic or basic conditions, the nitrile can first hydrolyze to a primary amide (forming a di-amido derivative) and subsequently to a carboxylic acid, yielding (S)-2-Acetamido-3-(4-carboxyphenyl)propanoic acid.[11][12] Electron-withdrawing groups on the phenyl ring can facilitate this reaction.[11]

-

Oxidative Degradation: While the molecule lacks highly susceptible moieties for oxidation (like phenols or thiols), oxidative conditions could potentially lead to more complex degradation products, especially at the benzylic position.[9]

These predicted pathways form the basis for designing the forced degradation study and for identifying potential degradants during analysis.

Caption: Predicted major degradation pathways for the target molecule.

Experimental Design: A Forced Degradation Protocol

A forced degradation study must be conducted to purposefully degrade the sample to an appropriate extent (typically targeting 5-20% degradation) to ensure that potential degradants can be detected and resolved.[5] The study should be performed on a single batch of the drug substance as per ICH Q1A(R2) guidelines.[3][13]

Stress Conditions

The following conditions are designed to cover the primary degradation pathways:

-

Acidic Hydrolysis:

-

Reagent: 0.1 M HCl

-

Temperature: 60°C

-

Timepoints: 0, 2, 4, 8, 24 hours

-

-

Basic Hydrolysis:

-

Reagent: 0.1 M NaOH

-

Temperature: 60°C

-

Timepoints: 0, 2, 4, 8, 24 hours

-

-

Neutral Hydrolysis:

-

Reagent: Deionized Water

-

Temperature: 60°C

-

Timepoints: 0, 2, 4, 8, 24 hours

-

-

Oxidative Degradation:

-

Reagent: 3% H₂O₂

-

Temperature: Room Temperature (25°C)

-

Timepoints: 0, 2, 4, 8, 24 hours

-

-

Thermal Degradation:

-

Condition: Solid drug substance in a controlled oven at 80°C

-

Timepoints: 1, 3, 7 days

-

-

Photostability:

-

Condition: As per ICH Q1B guidelines, expose the drug substance (solid and in solution) to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Control: A dark control sample should be stored under the same conditions.

-

Protocol: General Procedure for Aqueous Stressing

-

Preparation: Prepare a stock solution of (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Stressing: For each stress condition (Acid, Base, Neutral, Oxidative), mix 5 mL of the stock solution with 5 mL of the respective stress reagent in a sealed vial.

-

Incubation: Place the vials in a calibrated oven or leave at room temperature as specified.

-

Sampling: At each designated timepoint, withdraw an aliquot of the stressed solution.

-

Neutralization: For acid- and base-stressed samples, immediately neutralize the aliquot with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

-

Dilution: Dilute the neutralized/sampled aliquot with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

-

Analysis: Analyze the samples immediately using the validated stability-indicating HPLC method.

Caption: High-level workflow for forced degradation studies.

Bioanalytical Methodology: The Stability-Indicating Assay

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate, detect, and quantify the active pharmaceutical ingredient (API) and its degradation products.[6][14]

HPLC Method Parameters (Illustrative)

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for the aromatic compound. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure protonation of the carboxylic acid for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 10% B to 90% B over 20 min | Ensures elution of the parent compound and both more polar and less polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 240 nm | The cyanophenyl group provides a strong chromophore for sensitive detection. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Method Validation

The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity . This is demonstrated by analyzing the stressed samples. The method is considered stability-indicating if:

-

The parent peak is well-resolved from all degradation product peaks.

-

Peak purity analysis (e.g., using a Diode Array Detector) confirms the parent peak is spectrally pure in the presence of degradants.

Data Analysis and Interpretation

The primary output of the study is the percentage of the parent drug remaining and the percentage of each degradation product formed over time.

Illustrative Stability Data under Stress Conditions

| Stress Condition (Time) | % Parent Remaining | % Degradant 1 (Amine) | % Degradant 2 (Carboxy) | Total Impurities (%) | Mass Balance (%) |

| Control (0 hr) | 100.0 | < 0.05 | < 0.05 | < 0.1 | 100.0 |

| 0.1 M HCl (24 hr) | 91.2 | 1.5 | 6.8 | 8.3 | 99.5 |

| 0.1 M NaOH (24 hr) | 88.5 | 8.9 | 2.1 | 11.0 | 99.5 |

| 3% H₂O₂ (24 hr) | 96.4 | < 0.05 | < 0.05 | 3.1 (Oxidative) | 99.5 |

| Heat (7 days) | 99.1 | < 0.05 | < 0.05 | 0.8 | 99.9 |

Note: Data are hypothetical and for illustrative purposes.

Interpretation

-

Susceptibility: The illustrative data suggest the molecule is most susceptible to basic and acidic hydrolysis. The primary degradation pathway under basic conditions appears to be amide hydrolysis, while nitrile hydrolysis is more prominent under acidic conditions.

-

Stability: The compound shows relative stability towards oxidative and thermal stress.

-

Mass Balance: A good mass balance (typically 98-102%) indicates that all major degradation products are being detected by the analytical method.

Conclusion and Recommendations

This technical guide establishes a comprehensive and scientifically rigorous approach to evaluating the thermodynamic stability of (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid. The forced degradation studies, performed according to ICH guidelines, are crucial for identifying the molecule's intrinsic vulnerabilities.[15][16] The primary degradation pathways are predicted to be hydrolysis of the amide and nitrile functionalities.

The successful development and validation of a stability-indicating HPLC method are paramount for ensuring accurate quantification and for providing reliable data to guide further development.[17] The insights gained from this study will directly inform formulation strategies (e.g., pH optimization, selection of excipients), packaging selection, and the establishment of appropriate storage conditions and a re-test period for the drug substance.

References

-

SGS Japan. (n.d.). Forced Degradation Testing. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Singh, S., & Junwal, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]

-

PMDA. (n.d.). stability testing of new drug substances and products. Retrieved from [Link]

-

BioPharm International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

PMDA. (n.d.). ICH-Q1 Stability Testing. Retrieved from [Link]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

ResearchGate. (n.d.). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]

-

IRJPMS. (2025). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (2012). Development and validation of a stability indicating HPLC method for the determination of buprenorphine in transdermal patch. Retrieved from [Link]

-

PubMed. (2019). Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate. Retrieved from [Link]

-

The Pharmaceutical Journal. (2021). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

-

PMC. (n.d.). Absolute Hydration Free Energies of Blocked Amino Acids: Implications for Protein Solvation and Stability. Retrieved from [Link]

-

MDPI. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Retrieved from [Link]

-

PubMed. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). The Meyer Reaction of Phenylnitromethane in Acid. 11. Reactions in Acid of Benzonitrile Oxide and Benzohydroxamic. Retrieved from [Link]

-

Vaia. (n.d.). Hydrolysis of benzonitrile by dilute HCl yields. Retrieved from [Link]

-

PMC. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2-acetamido-3-acetylsulfanylpropanoic acid. Retrieved from [Link]

-

PMC. (n.d.). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Retrieved from [Link]

-

ResearchGate. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. Retrieved from [Link]

-

Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1987). Aqueous solutions containing amino acids and peptides. Part 13.—Enthalpy of dilution and osmotic coefficients of some N-acetyl amino acid amides and some N-acetyl peptide amides at 298.15 K. Retrieved from [Link]

-

Journal of the Chemical Society, Faraday Transactions. (1991). Aqueous solutions containing amino acids and peptides. Part 27.—Partial molar heat capacities and partial molar volumes of some N-acetyl amino acid amides, some N-acetyl peptide amides and two peptides at 25 °C. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics analysis of the catalysed hydration of benzonitrile to benzamide. Retrieved from [Link]

-

ResearchGate. (2011). Thermodynamic Studies of Amino Acid–Denaturant Interactions in Aqueous Solutions at 298.15 K. Retrieved from [Link]

-

NextSDS. (n.d.). 2-cyano-3-(4-cyanophenyl)propanoic acid — Chemical Substance Information. Retrieved from [Link]

Sources

- 1. Forced Degradation Testing | SGS Japan [sgs.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. pharmainfo.in [pharmainfo.in]

- 5. onyxipca.com [onyxipca.com]

- 6. irjpms.com [irjpms.com]

- 7. 2-Acetamido-3-(4-cyanophenyl)propanoic acid , 97% , 146664-08-6 - CookeChem [cookechem.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 11. benchchem.com [benchchem.com]

- 12. vaia.com [vaia.com]

- 13. pmda.go.jp [pmda.go.jp]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 16. ICH Official web site : ICH [ich.org]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Infrared Spectral Analysis of (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of infrared (IR) spectral data for (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid, a para-cyanophenylalanine derivative. As a non-canonical amino acid, this compound and its analogues are of significant interest in protein engineering and drug development, where they serve as site-specific vibrational probes.[1][2][3] Understanding its spectroscopic signature is paramount for confirming its chemical identity, purity, and for probing its local environment within complex biomolecules. This document outlines the theoretical basis for its IR absorption frequencies, a validated experimental protocol for data acquisition, and a detailed guide to spectral interpretation, tailored for researchers, chemists, and drug development professionals.

Introduction: The Molecular Profile

(S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid, also known as N-acetyl-L-4-cyanophenylalanine, is a multifaceted molecule featuring four key functional groups that dictate its infrared spectrum: a carboxylic acid, a secondary amide, an aromatic nitrile, and a para-disubstituted benzene ring. Each of these moieties possesses characteristic vibrational modes that absorb infrared radiation at specific frequencies. The resulting spectrum is a unique fingerprint, allowing for unambiguous structural confirmation. The analysis herein is predicated on the fundamental principle that the absorption of IR radiation excites molecular vibrations (stretching and bending), and the frequency of this absorption is determined by the bond strength and the mass of the atoms involved.

Molecular Structure and Key Functional Groups

To logically deconstruct the IR spectrum, we must first identify the primary vibrational components of the molecule.

Figure 1: Molecular structure of (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid with key functional groups highlighted.

Predicted Infrared (IR) Absorption Frequencies

The following table summarizes the anticipated IR absorption bands for the target molecule. These predictions are based on established group frequency correlations from authoritative spectroscopic literature. The causality for each absorption is explained in the subsequent sections.

| Predicted Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3300 - 2500 | Carboxylic Acid | O-H Stretch | Strong, Very Broad |

| ~3300 | Secondary Amide | N-H Stretch | Medium, Sharp |

| 3100 - 3000 | Aromatic Ring | C-H Stretch | Medium to Weak |

| 2960 - 2850 | Alkyl (CH₃, CH₂, CH) | C-H Stretch | Medium to Weak |

| ~2230 | Aromatic Nitrile | C≡N Stretch | Strong, Sharp |

| ~1710 | Carboxylic Acid (Dimer) | C=O Stretch | Strong |

| ~1650 | Secondary Amide | C=O Stretch (Amide I) | Strong |

| ~1540 | Secondary Amide | N-H Bend + C-N Stretch (Amide II) | Strong |

| 1600, 1500 | Aromatic Ring | C=C Stretch | Medium |

| ~1420 | Carboxylic Acid | O-H Bend | Medium |

| ~1300 | Carboxylic Acid | C-O Stretch | Medium |

| ~840 | Aromatic Ring | C-H Out-of-Plane Bend | Strong |

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid group provides two of the most recognizable features in an IR spectrum.

-

O-H Stretch (3300 - 2500 cm⁻¹) : In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This strong intermolecular interaction significantly broadens the O-H stretching vibration, resulting in an exceptionally wide and strong absorption band that often spans from 3300 cm⁻¹ down to 2500 cm⁻¹.[4] This broad feature is often superimposed on the C-H stretching bands, making it a highly diagnostic, albeit sometimes "messy," region of the spectrum.[5][6]

-

C=O Stretch (~1710 cm⁻¹) : The carbonyl stretch of a carboxylic acid is strong and sharp. For hydrogen-bonded dimers, this absorption typically appears around 1710 cm⁻¹.[6] If the acid were monomeric (e.g., in a very dilute non-polar solution), this peak would shift to a higher frequency (~1760 cm⁻¹).[5]

-

C-O Stretch and O-H Bend (~1300 cm⁻¹ and ~1420 cm⁻¹) : The spectrum will also contain bands corresponding to the C-O stretching and O-H in-plane bending vibrations, which are typically found in the fingerprint region.[4]

The Secondary Amide Moiety (-NH-CO-)

The secondary amide linkage introduces three characteristic absorption bands.

-

N-H Stretch (~3300 cm⁻¹) : The stretching vibration of the N-H bond in a solid-state secondary amide typically appears as a single, relatively sharp peak of medium intensity around 3300 cm⁻¹.[7][8] Its position is sensitive to hydrogen bonding.

-

Amide I Band (~1650 cm⁻¹) : This very strong absorption is primarily due to the C=O stretching vibration of the amide group.[7] Its frequency is lower than that of a ketone due to resonance with the nitrogen lone pair, which imparts partial double-bond character to the C-N bond.

-

Amide II Band (~1540 cm⁻¹) : This is another strong, characteristic band found in secondary amides. It arises from a coupled vibration involving the N-H in-plane bending and C-N stretching modes.[8] The presence of both strong Amide I and Amide II bands is highly indicative of a secondary amide structure.

The Aromatic Nitrile Moiety (-C₆H₄-C≡N)

The nitrile group provides a sharp, unambiguous signal in a relatively uncluttered region of the spectrum.

-

C≡N Stretch (~2230 cm⁻¹) : The carbon-nitrogen triple bond stretch gives rise to a sharp and intense absorption. For aromatic nitriles, where the C≡N group is conjugated with the benzene ring, this peak is typically observed in the 2240-2220 cm⁻¹ range.[9][10] This conjugation slightly weakens the triple bond, lowering its vibrational frequency compared to saturated nitriles (which appear closer to 2250 cm⁻¹).[11] This peak is highly diagnostic due to its characteristic position and the fact that few other functional groups absorb here.[9]

The Para-Disubstituted Benzene Ring

The aromatic ring contributes several bands to the spectrum.

-

Aromatic C-H Stretch (3100 - 3000 cm⁻¹) : These absorptions appear at slightly higher frequencies than alkyl C-H stretches and are typically of medium to weak intensity.

-

Aromatic C=C Stretches (1600, 1500 cm⁻¹) : The stretching of the carbon-carbon bonds within the ring gives rise to a pair of bands, often of medium intensity.

-

Out-of-Plane (OOP) C-H Bending (~840 cm⁻¹) : The substitution pattern on a benzene ring can often be determined from the strong absorptions in the 900-690 cm⁻¹ region. For a para-disubstituted (1,4-substituted) ring, a strong band is expected between 860 and 810 cm⁻¹.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the acquisition of a reliable and reproducible spectrum, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples due to its simplicity, speed, and minimal sample preparation.

Methodology: ATR-FTIR Spectroscopy

This protocol is designed as a self-validating system, where cleanliness and proper contact are key to obtaining a high-quality spectrum free of artifacts.

Instrumentation: A Fourier-Transform Infrared (FTIR) Spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

-

System Preparation & Background Scan:

-

Ensure the ATR crystal (diamond) is immaculately clean. Wipe the crystal surface with a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to fully evaporate.

-

Acquire a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the spectrometer software to subtract these contributions from the final sample spectrum.

-

-

Sample Application:

-

Place a small amount of the powdered (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid sample onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.

-

Causality: Using too little sample will result in a weak signal, while an excessive amount serves no benefit and requires more cleanup.

-

-

Pressure Application & Sample Contact:

-

Lower the instrument's pressure clamp onto the sample, applying firm and consistent pressure. Most modern instruments have a slip-clutch or indicator to ensure optimal and reproducible pressure.

-

Causality: Good contact between the sample and the ATR crystal is critical. The IR beam only penetrates a few microns into the sample, so any air gaps will severely degrade the quality and intensity of the resulting spectrum.[11]

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typical parameters for a high-quality spectrum are a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans.

-

Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum where weaker bands are more easily distinguished. A resolution of 4 cm⁻¹ is sufficient to resolve all major features for a molecule of this type in the solid state.

-

-

Post-Acquisition Cleanup:

-

Release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal thoroughly as described in Step 1 to prevent cross-contamination.

-

Experimental Workflow Diagram

Figure 2: Standard operating procedure for ATR-FTIR analysis of a solid sample.

Conclusion

The infrared spectrum of (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid is rich with information, providing a definitive fingerprint for its complex structure. By systematically analyzing the characteristic absorption bands of the carboxylic acid, secondary amide, aromatic nitrile, and substituted benzene ring, researchers can confidently verify the identity and integrity of this important molecule. The broad O-H stretch from the carboxylic acid dimer, the strong Amide I and II bands, and the sharp, intense nitrile stretch around 2230 cm⁻¹ are the most salient diagnostic features. Adherence to the validated ATR-FTIR protocol presented here will ensure the generation of high-quality, reproducible data critical for research and development applications.

References

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3650–3663. [Link]

-

ResearchGate. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online, 34(7). [Link]

-

Scribd. Nitrile IR Spectroscopy Overview. Retrieved from [Link]

-

Webb, L. J., & Boxer, S. G. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The Journal of Physical Chemistry B, 116(14), 4096–4103. [Link]

-

Webb, L. J., & Boxer, S. G. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B, 116(14), 4096–4103. [Link]

-

Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online, 35(1). [Link]

-

Venkata Ramiah, K., & Venkata Chalapathi, V. (1964). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 60(4), 232-242. [Link]

-

Bell, R. P., & Lello, J. (1952). The infrared spectra of secondary amines and their salts. Transactions of the Faraday Society, 48, 950-955. [Link]

-

Tebo, A. G., et al. (2015). Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes. ChemBioChem, 16(18), 2599-2603. [Link]

-

Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Schultz, K. C., et al. (2012). Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments. The Journal of Physical Chemistry B, 116(35), 10609-10616. [Link]

-

Brewer, S. H., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. The Journal of Physical Chemistry B, 126(44), 8939-8949. [Link]

Sources

- 1. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. scribd.com [scribd.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Decoding the Vibrational Stark Effect: The Mechanism of Action of (S)-2-Acetamido-3-(4-cyanophenyl)propanoic Acid in Biophysical Assays

Executive Summary

In the development of advanced biophysical assays, the interpretation of protein dynamics, folding, and local electrostatic environments hinges on the fidelity of our spectroscopic probes. (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid —commonly referred to in the literature as Ac-Phe(4-CN)-OH or N-acetyl-4-cyano-L-phenylalanine—serves as a critical calibration standard and vibrational reporter. By acting as a structural and electrostatic mimic of a protein-bound unnatural amino acid, this compound allows researchers to isolate and quantify the Vibrational Stark Effect (VSE) and solvent-solute hydrogen bonding dynamics without the confounding artifacts of zwitterionic charges.

This whitepaper provides an in-depth mechanistic analysis of Ac-Phe(4-CN)-OH, detailing its physical chemistry, quantitative baseline data, and self-validating experimental protocols required for rigorous biophysical characterization.

Chemical Rationale: The "Transparent Window" Probe

The primary utility of Ac-Phe(4-CN)-OH lies in its cyano (-C≡N) group. The nitrile stretching vibration occurs in the 2100–2300 cm⁻¹ range, a highly specific "transparent window" in biological samples where water and typical protein backbones do not strongly absorb[1]. Furthermore, the molar extinction coefficient of the C≡N stretching vibration of 4-cyanophenylalanine derivatives in water is approximately 220 cm⁻¹ M⁻¹, making it highly detectable even at low millimolar concentrations[2].

Why the N-Acetyl Derivative? When calibrating a vibrational probe for eventual genetic incorporation into a protein, using the free amino acid (4-cyano-L-phenylalanine) introduces a critical flaw: the free amine (NH₃⁺) and carboxylic acid (COO⁻) exist as a zwitterion at physiological pH. These localized charges create a massive internal electric field that dominates the nitrile frequency, masking the subtle environmental effects we aim to measure. By N-acetylating the amine, Ac-Phe(4-CN)-OH neutralizes this charge and mimics the amide bond of a protein backbone, allowing the probe to accurately report on the external solvent or protein matrix environment.

Mechanism of Action: The Vibrational Stark Effect (VSE)

The core mechanism of action for Ac-Phe(4-CN)-OH in infrared (IR) and Raman spectroscopy relies on the Vibrational Stark Effect. The VSE describes how an external electric field ( E ) perturbs the vibrational potential energy of a chemical bond, leading to a shift in its vibrational frequency ( Δν ).

This relationship is governed by the equation:

hcΔν=−Δμ⋅E(Where Δμ is the difference dipole moment between the excited and ground vibrational states, h is Planck's constant, and c is the speed of light).

In addition to pure electrostatic Stark shifts, the nitrile group is exquisitely sensitive to hydrogen-bonding. When transitioning from an aprotic solvent to water, exchange-repulsion effects enforce a significant blue shift in the vibrational frequency[3].

Fig 1: Mechanism of the Vibrational Stark Effect on the nitrile stretching frequency.

Quantitative Baseline Data

To utilize Ac-Phe(4-CN)-OH effectively, researchers must establish baseline spectral parameters. Gai and co-workers demonstrated an 8.7 cm⁻¹ blue shift of the nitrile band when transitioning from tetrahydrofuran (THF) to water, accompanied by a near-doubling of the full-width at half-maximum (FWHM)[4].

Table 1: Solvent-Dependent IR Parameters of the Nitrile Probe

| Solvent Environment | ν_C≡N Peak Position (cm⁻¹) | FWHM (cm⁻¹) | Temp. Dependence (cm⁻¹/°C) | Dominant Interaction |

| Tetrahydrofuran (THF) | ~2228.0 | 5.0 | 5.0 × 10⁻⁵ | Dipole-Dipole (Electrostatic) |

| Aqueous Buffer (H₂O) | ~2236.7 | 9.8 | -4.4 × 10⁻² | Hydrogen Bonding (Exchange-Repulsion) |

Data synthesized from temperature-dependent IR spectroscopy studies on cyanophenylalanine derivatives[4].

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that generating a calibration curve is only useful if the system validates its own integrity. Below is the field-proven workflow for establishing a Kamlet-Taft solvent correlation using Ac-Phe(4-CN)-OH.

Protocol 1: FTIR Solvent Calibration Workflow

Objective: Establish the correlation between the nitrile stretching frequency of Ac-Phe(4-CN)-OH and local electric fields across a dielectric gradient.

-

Step 1: Solution Preparation

-

Action: Dissolve Ac-Phe(4-CN)-OH in a series of solvents (e.g., THF, DMSO, Methanol, H₂O) to a final concentration of 5 mM.

-

Causality: 5 mM is chosen to provide a sufficient signal-to-noise ratio for the C≡N stretch (extinction coefficient ~220 M⁻¹cm⁻¹) while remaining below the threshold where solute self-association (dimerization) artifacts occur.

-

-

Step 2: Loading the CaF₂ Liquid Cell

-

Action: Inject the 5 mM solution into a CaF₂ liquid cell with a 50 μm path length.

-

Causality: Calcium fluoride (CaF₂) is selected because it is optically transparent in the 2100–2300 cm⁻¹ region, unlike standard glass or quartz. The 50 μm path length is the optimal compromise: thin enough to prevent total IR absorption by the bulk solvent (especially in aqueous buffers), yet thick enough to yield a high signal.

-

-

Step 3: Spectral Acquisition

-

Action: Acquire FTIR spectra at 1 cm⁻¹ resolution, averaging 128 scans. Purge the sample chamber with dry N₂.

-

Causality: Stark shifts can be as small as 1-2 cm⁻¹. A 1 cm⁻¹ resolution is critical for accurate peak picking. N₂ purging eliminates atmospheric water vapor interference.

-

-

Step 4: Baseline Correction and Peak Fitting

-

Action: Subtract the pure solvent spectrum. Fit the C≡N band to a Voigt profile to extract the center frequency (ν_max) and FWHM.

-

-

Step 5: Self-Validation Checkpoint

-

Action: Perform a concentration gradient (1 mM to 10 mM) in water.

-

Validation Logic: If the system is properly solvated without self-association, the ν_max must remain invariant at ~2236.7 ± 0.5 cm⁻¹. A concentration-dependent shift indicates aggregation, invalidating the solvent calibration curve.

-

Fig 2: Self-validating FTIR experimental workflow for solvent calibration.

Alternative Applications: Probing Amyloid Self-Assembly

Beyond its role as a vibrational reporter, the unique electronic properties of the 4-cyanophenyl group make this compound a valuable structural probe in aggregation assays. The cyano group acts as a strong electron-withdrawing group (EWG). By incorporating cyanophenylalanine derivatives into amyloidogenic sequences (such as hIAPP₂₂₋₂₉), researchers can modulate the π-electron distribution of the aromatic core. Studies have shown that altering the electron density of these aromatic rings directly impacts the propensity for β-sheet formation and amyloid self-assembly, providing a mechanism to develop peptide-based aggregation inhibitors[5].

Conclusion

(S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid is far more than a simple unnatural amino acid derivative; it is a highly calibrated biophysical instrument. By neutralizing the zwitterionic backbone, it provides an uncorrupted readout of the Vibrational Stark Effect and local hydrogen bonding. When deployed using self-validating FTIR protocols, it forms the foundational calibration required to interpret the complex electrostatic environments of folded proteins, enzyme active sites, and amyloidogenic peptides.

References

-

Transparent Window Vibrational Probes for the Characterization of Proteins With High Structural and Temporal Resolution - Chemical Reviews (ACS Publications). 1

-

Site-Specific Infrared Probes of Proteins - PMC (NIH).2

-

Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - The Journal of Physical Chemistry B (ACS Publications). 4

-

Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine - ResearchGate. 3

-

Aromaticity and amyloid formation: Effect of π-electron distribution and aryl substituent geometry on the self-assembly of peptides derived from hIAPP22–29 - PMC (NIH). 5

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Site-Specific Infrared Probes of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aromaticity and amyloid formation: Effect of π-electron distribution and aryl substituent geometry on the self-assembly of peptides derived from hIAPP22–29 - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid material safety data sheet and handling guidelines

An In-Depth Technical Guide to the Safe Handling of (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid